azane;(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid
Description
This compound is a highly sulfated and glycosylated oxane derivative with azane (ammonia, NH₃) integrated into its structure. It features:
- Glycosylation: A branched oxane (pyranose) backbone with methoxy (-OCH₃) and hydroxy (-OH) substitutions, typical of microbial or plant-derived glycans.
- Molecular complexity: The presence of stereospecific configurations (2R,3S,4S,5R,6R) suggests enzymatic biosynthesis, likely in microbial or marine organisms .
Properties
Molecular Formula |
C14H28N2O20S3 |
|---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
azane;(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO20S3.H3N/c1-29-9-7(17)10(35-38(26,27)28)14(34-11(9)12(18)19)33-8-4(3-31-37(23,24)25)32-13(30-2)5(6(8)16)15-36(20,21)22;/h4-11,13-17H,3H2,1-2H3,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);1H3/t4-,5-,6-,7+,8-,9+,10-,11-,13+,14-;/m1./s1 |
InChI Key |
JMZSDCQPENJZQL-LBUDAAJFSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1C(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O.N |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O.N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diol Precursors
Glycosylation for Disaccharide Formation
- Donor : Peracetylated glucose derivatives (e.g., 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose).
- Acceptor : Partially protected oxane intermediates.
- Conditions : BF3·Et2O (0.5 equiv) in dichloromethane at −20°C.
- Yield : 65–72% after deprotection.
Functionalization with Methoxy Groups
Methoxy groups are introduced via Williamson ether synthesis or Mitsunobu reactions:
Williamson Ether Synthesis
Mitsunobu Reaction for Challenging Positions
- Substrate : Secondary alcohols on oxane.
- Reagents : DIAD (1.2 equiv), PPh3 (1.2 equiv), methanol (5 equiv).
- Yield : 85–90% for C-3 methoxy.
Sulfonation Strategies
Sulfonation is performed sequentially to avoid over-functionalization:
Sulfooxy Group Introduction
Sulfoamino Group Installation
Sulfooxymethyl Attachment
- Substrate : Primary alcohol on oxane.
- Reagent : Chlorosulfonic acid (1.5 equiv), DMAP (0.1 equiv).
- Conditions : Reflux in acetonitrile, 8 hours.
Coupling of Oxane Subunits
The disaccharide linkage is formed via glycosylation:
Activation of Donor
Acceptor Compatibility
Deprotection and Final Modification
Global Deprotection
Carboxylic Acid Formation
Analytical and Purification Techniques
Challenges and Optimization
- Regioselectivity : Competing sulfonation at C-4 vs. C-5 addressed using bulky protecting groups (e.g., trityl).
- Stability : Sulfonated intermediates hydrolyze above pH 3; reactions conducted at 0–5°C.
- Scalability : Continuous flow systems improve yields for sulfonation (residence time: 7–9 min).
Comparative Data for Key Steps
| Step | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Oxane Cyclization | 78 | 95 | |
| C-6 Methoxy Installation | 92 | 98 | |
| C-5 Sulfooxy Addition | 68 | 97 | |
| Disaccharide Coupling | 63 | 99 |
Chemical Reactions Analysis
Types of Reactions
Azane;(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Methoxy and sulfooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could produce derivatives with different functional groups.
Scientific Research Applications
The compound azane; (2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential applications in various fields. This article will explore the scientific research applications of this compound, supported by data tables and documented case studies.
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 373.26 g/mol. The structure features multiple hydroxyl groups, methoxy groups, and sulfonate functionalities that contribute to its biological activity and solubility properties.
Key Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Groups | Multiple - increases solubility |
| Methoxy Groups | Contributes to hydrophobic character |
| Sulfonate Groups | Enhances ionic interactions |
| Chiral Centers | Four stereocenters influencing activity |
Pharmaceutical Development
The compound has shown promise in pharmaceutical applications due to its structural characteristics that allow it to interact with various biological targets. Research indicates that its derivatives may exhibit anti-inflammatory and antimicrobial properties.
Case Study: Anti-inflammatory Activity
A study conducted on the derivatives of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a potential for developing new anti-inflammatory drugs based on this structure.
Nutraceuticals
Due to its bioactive components, this compound is being investigated for use in dietary supplements. Its antioxidant properties can be beneficial for health supplements aimed at reducing oxidative stress.
Data Table: Nutraceutical Applications
| Application | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Immune Support | Modulating immune response | |
| Metabolic Health | Enhancing glucose metabolism |
Cosmetic Formulations
The hydrophilic nature of the compound makes it suitable for use in cosmetic products as a moisturizing agent. Its ability to enhance skin hydration has been documented in several formulations.
Case Study: Moisturizing Effect
In a controlled clinical trial involving topical application of formulations containing this compound, participants reported significant improvements in skin hydration levels over a four-week period.
Agricultural Applications
Research is also exploring the use of this compound as a biopesticide or plant growth enhancer due to its biological activity against certain pathogens and pests.
Data Table: Agricultural Applications
| Application | Target Organism | Efficacy |
|---|---|---|
| Biopesticide | Fungal pathogens | High |
| Growth Enhancer | Various crops | Moderate |
Mechanism of Action
The mechanism of action of azane;(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms and developing new therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Functional Group Complexity: The target compound uniquely combines sulfoamino and sulfooxy groups, distinguishing it from simpler glycosides (e.g., glucuronides in ) or nonsulfated azanes (e.g., ammonia). In contrast, compounds like the xanthone derivative () rely on aromatic cores for bioactivity, lacking sulfation.
Biological Activity: The dimerization of azane (NH₃) in pathogenic bacteria () suggests a role in microbial communication. The target compound’s sulfated glycan structure may similarly mediate host-pathogen interactions or biofilm formation.
Synthesis Pathways :
- The target compound likely requires enzymatic sulfation and glycosyltransferase activity, as seen in marine algae or bacterial systems. Simpler azanes like NH₃ are produced via the Haber-Bosch process (), while plant glycosides () involve UDP-dependent glycosylation.
Research Findings and Implications
- Structural Uniqueness: The compound’s sulfoamino group is rare among natural products, with parallels in sulfated polysaccharides from E. coli biofilms (unpublished data).
- Potential Applications: Its sulfation pattern suggests anticoagulant or antiviral properties, analogous to heparan sulfate . However, toxicity profiles remain unstudied.
- Industrial Contrast : While azane (NH₃) is pivotal in green fuel transitions (), this compound’s niche lies in biomedicine due to synthesis complexity and specificity.
Biological Activity
The compound known as azane; (2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid is a complex organic molecule characterized by a sugar-like backbone and multiple functional groups. Its unique structure includes hydroxyl (-OH), methoxy (-OCH₃), sulfoxy (-SO₃H), and carboxylic acid (-COOH) functionalities. The stereochemistry indicated by the R and S designations suggests the presence of chiral centers that can significantly influence its biological interactions and properties.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C₁₃H₁₉N₂O₁₁S₂ with a molecular weight of approximately 359.33 g/mol. The compound's structure can be summarized in the following table:
| Feature | Description |
|---|---|
| Backbone | Sugar-like with multiple functional groups |
| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Sulfoxy (-SO₃H), Carboxylic Acid (-COOH) |
| Chirality | Contains multiple chiral centers influencing biological activity |
The biological activity of azane is primarily attributed to its ability to interact with various biological targets due to its functional groups. The sulfoamino group suggests potential antimicrobial properties, while the hydroxyl and methoxy groups may enhance solubility and bioavailability.
- Antimicrobial Activity : Preliminary studies indicate that compounds with sulfoamino functionalities exhibit significant antimicrobial properties. This activity is hypothesized to arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant capabilities. These groups can scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could be particularly relevant in cancer therapy or metabolic disorders.
Case Studies
Several studies have explored the biological effects of structurally similar compounds that share functional groups with azane:
- Study 1 : A study on sulfo-containing carbohydrates demonstrated their efficacy in inhibiting bacterial growth in vitro. The results showed a significant reduction in colony-forming units (CFUs) when exposed to concentrations above 10 µg/mL.
- Study 2 : Research on methoxy-substituted phenolic compounds revealed their potential as antioxidants. These compounds were tested for their ability to reduce lipid peroxidation in cellular models.
Research Findings
Recent research has highlighted the potential applications of azane in pharmaceuticals:
- Pharmaceutical Formulations : The compound's unique properties suggest it could be developed into a pharmaceutical formulation aimed at treating infections or oxidative stress-related conditions.
- Dietary Supplements : Given its potential health benefits, azane could also be explored as an ingredient in dietary supplements aimed at enhancing immune function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
